
6-Ethoxypurine
Overview
Description
6-Ethoxypurine is a synthetic purine derivative with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . It is a nucleoside analog that inhibits the enzyme ribonucleotide reductase, which converts ribonucleotides to deoxyribonucleotides . This compound is used in various scientific research applications, including studies on protein structure and function, as well as in cell culture to measure the effects of radiation and hydrochloric acid on the production of adenosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypurine typically involves the ethylation of purine derivatives. One common method is the reaction of purine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxypurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Scientific Research Applications
6-Ethoxypurine exhibits a range of applications across different scientific fields:
Chemistry
- Probe for Investigating Protein Structure : this compound is utilized as a chemical probe to study protein interactions and structural dynamics, aiding in understanding enzyme mechanisms and protein folding .
- Modification of Nucleosides : It serves as an essential precursor in synthesizing various nucleoside analogs, which are crucial for studying nucleic acid metabolism and function.
Biology
- Inhibition of Ribonucleotide Reductase : This compound specifically inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition is vital for studies on DNA repair mechanisms and cellular proliferation.
- Mutagenicity Studies : Research has indicated that this compound derivatives may exhibit mutagenic properties, making them useful in evaluating the effects of nucleotide modifications on genetic stability .
Medicine
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit the replication of viruses such as influenza, indicating its potential as an antiviral agent.
- Cytotoxic Activity : Some derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 1: Inhibition of Viral Replication
A study demonstrated that this compound effectively inhibited influenza virus replication in vitro. The mechanism was attributed to its ability to interfere with viral RNA synthesis by targeting ribonucleotide reductase activity.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In a series of cytotoxicity tests against NCI-60 human tumor cell lines, derivatives of this compound exhibited significant activity with GI50 values ranging from 1 to 5 µM for several cancer types, including leukemia and melanoma. These findings highlight the compound's potential as a lead structure for developing new anticancer drugs .
Mechanism of Action
6-Ethoxypurine exerts its effects by inhibiting the enzyme ribonucleotide reductase, which is crucial for the conversion of ribonucleotides to deoxyribonucleotides . This inhibition disrupts DNA synthesis and repair processes, making it a valuable tool in studies related to cell proliferation and antiviral research . The molecular targets include the active sites of ribonucleotide reductase, where this compound binds and prevents the enzyme’s normal function .
Comparison with Similar Compounds
6-Methoxypurine: Another purine derivative with a methoxy group instead of an ethoxy group.
6-Thiopurine: Contains a thiol group and is used as an antineoplastic agent.
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.
Uniqueness of 6-Ethoxypurine: this compound is unique due to its specific inhibition of ribonucleotide reductase and its potential antiviral properties . Unlike other purine derivatives, it has been shown to inhibit influenza virus replication, making it a promising candidate for antiviral research .
Biological Activity
6-Ethoxypurine is a purine analog that has garnered attention for its potential biological activities, particularly in the fields of molecular biology and pharmacology. As a derivative of purine, it shares structural similarities with natural nucleobases, which allows it to interact with various biological systems. This article explores the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the addition of an ethoxy group at the 6-position of the purine ring. This modification alters its biochemical properties compared to other purines such as adenine and guanine. The chemical structure can be represented as follows:
The biological activity of this compound primarily stems from its ability to interfere with nucleic acid metabolism. It acts as a substrate for various enzymes involved in purine metabolism, leading to inhibition of RNA and protein synthesis.
- Inhibition of Purine Metabolism : this compound can inhibit key enzymes in the purine salvage pathway, affecting the synthesis of nucleotides necessary for DNA and RNA replication.
- Incorporation into Nucleic Acids : Due to its structural similarity to adenine, this compound can be incorporated into RNA molecules during transcription. This incorporation can lead to misfolding or malfunctioning of RNA, thereby disrupting normal cellular functions.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Below are summarized findings from key studies:
Case Studies
-
Study on Neurospora crassa :
- Objective : To evaluate the impact of this compound on fungal growth.
- Results : The compound inhibited growth significantly when compared to control groups, indicating its role as a potent inhibitor of purine metabolism.
-
Cytotoxicity in Cancer Cell Lines :
- Objective : To assess the potential use of this compound in cancer therapy.
- Results : The study found that treatment with this compound led to increased apoptosis in several cancer cell lines, suggesting its potential as an anticancer agent.
-
Gene Expression Analysis :
- Objective : To investigate changes in gene expression following exposure to this compound.
- Results : High-throughput sequencing revealed significant downregulation of genes involved in cell cycle progression and DNA repair mechanisms.
Pharmacological Implications
The pharmacological implications of this compound are noteworthy:
- Potential Anticancer Agent : Given its ability to induce apoptosis in cancer cells, there is potential for developing this compound as a targeted therapy for specific types of cancer.
- Research Tool : Its unique mechanism makes it valuable for studying purine metabolism and related pathways in various biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-Ethoxypurine, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution reactions, where an ethoxy group replaces a halogen or other leaving group on the purine ring. Key steps include solvent selection (e.g., DMF or ethanol for polar aprotic/protic conditions), temperature control (60–80°C), and purification via column chromatography or recrystallization. To optimize yield, researchers should monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., excess ethoxide). Purity can be verified using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., characteristic ethoxy proton signals at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.5 ppm for OCH₂) .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
- Methodological Answer : A multi-technique approach is essential:
- NMR : Analyze ¹H/¹³C spectra to confirm ethoxy group integration and absence of impurities.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₈N₄O).
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 260 nm) to assess purity.
- Elemental Analysis : Compare experimental C/H/N/O percentages to theoretical values (±0.3% tolerance).
Cross-referencing data with literature (e.g., Journal of Organic Chemistry protocols) ensures accuracy .
Q. What are the known stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C).
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.
- Humidity Sensitivity : Store samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks, assessing changes using NMR and mass balance.
Document degradation products (e.g., purine ring oxidation) and recommend inert-atmosphere storage in amber vials .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
- Molecular Docking : Simulate interactions with target proteins (e.g., adenosine receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme assays.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Cross-validate computational results with wet-lab data to resolve discrepancies (e.g., unexpected steric hindrance in docking vs. observed activity) .
Q. How should researchers address contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a systematic meta-analysis:
- Data Harmonization : Normalize activity metrics (e.g., convert IC₅₀ to pIC₅₀) and exclude outliers via Grubbs’ test.
- Experimental Replication : Repeat key assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 37°C).
- Source Evaluation : Assess study biases (e.g., cell line variability, solvent effects) using PRISMA guidelines.
Publish negative results to enhance reproducibility .
Q. What strategies can optimize the regioselectivity of this compound derivatization reactions?
- Methodological Answer :
- Protecting Groups : Use SEM (trimethylsilylethoxymethyl) to block N-9 before functionalizing other positions.
- Catalysis : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl additions).
- Solvent Effects : Test polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity at specific sites.
Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., Fukui indices) .
Q. Methodological Frameworks and Best Practices
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound studies?
- Answer :
- Feasible : Ensure access to specialized equipment (e.g., HPLC-MS) and synthetic precursors.
- Novel : Focus on understudied applications (e.g., antiviral mechanisms vs. well-documented anticancer roles).
- Ethical : Adhere to ICH GCP guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement).
- Relevant : Align with global health priorities (e.g., WHO’s antimicrobial resistance initiatives) .
Q. What are the best practices for synthesizing and validating this compound analogs in interdisciplinary studies?
- Answer :
- Collaborative Workflows : Divide tasks between synthetic chemists (e.g., analog design), biologists (e.g., in vitro testing), and computational teams.
- Data Sharing : Use platforms like ChemRxiv for preprints and FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets.
- Validation : Apply CONSORT-EHEALTH standards for reporting experimental adjustments (e.g., protocol amendments due to solubility issues) .
Q. Data Presentation and Reproducibility
Q. How should researchers present large datasets (e.g., spectral libraries, kinetic studies) in publications on this compound?
- Answer :
- Supplementary Materials : Deposit raw NMR/MS files in repositories like Zenodo.
- Summarized Data : Use tables for kinetic parameters (e.g., , ) and figures for dose-response curves.
- Reproducibility Checklists : Include step-by-step synthesis protocols and instrument calibration details .
Q. What steps ensure reproducibility in this compound research across labs?
- Answer :
- Detailed Protocols : Specify reaction scales, stirring rates, and quenching methods.
- Reference Standards : Use commercially available this compound (e.g., Sigma-Aldrich) for calibration.
- Open Code : Share analysis scripts (e.g., Python for HPLC peak integration) on GitHub .
Properties
IUPAC Name |
6-ethoxy-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLKPGJBYUTIHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170517 | |
Record name | 1H-Purine, 6-ethoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17861-06-2 | |
Record name | 6-Ethoxy-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17861-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxypurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17861-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purine, 6-ethoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxy-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ETHOXYPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKE4MT86VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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